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molecular formula C9H18OSi B115073 tert-Butyldimethyl(2-propynyloxy)silane CAS No. 76782-82-6

tert-Butyldimethyl(2-propynyloxy)silane

Cat. No. B115073
M. Wt: 170.32 g/mol
InChI Key: ZYDKYFIXEYSNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545651

Procedure details

To a solution of 5.82 mL of propargyl alcohol in 20 mL of pyridine and 30 mL of CH2Cl2 was added 0.122 g of DMAP and 16.88 g of TBDMSCl in a N2 atmosphere. After stirring 3 days, the reaction was poured into 100 mL of 1N HCl, and diluted with CH2Cl2. The layers were separated and the organic layer washed with 100 mL of 1N HCl (2×), 10% NaHCO3, H2O and brine and dried (MgSO4). Filtration and concentration provided 15.07 g of an oil which was used without purification.
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
16.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.122 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].[CH3:5][C:6]([Si:9](Cl)([CH3:11])[CH3:10])([CH3:8])[CH3:7].N#N.Cl>N1C=CC=CC=1.C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH2:1]([O:4][Si:9]([C:6]([CH3:8])([CH3:7])[CH3:5])([CH3:11])[CH3:10])[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
16.88 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.122 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with 100 mL of 1N HCl (2×), 10% NaHCO3, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C#C)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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